molecular formula C11H14N5Na3O10P2S B10763567 2-(Methylthio)-adenosine 5'-trihydrogen diphosphate trisodium

2-(Methylthio)-adenosine 5'-trihydrogen diphosphate trisodium

Cat. No.: B10763567
M. Wt: 539.24 g/mol
InChI Key: DYNGCIHMNWOBSU-XNEXLJLJSA-K
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Chemical Reactions Analysis

2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is unique in its high potency and selectivity for P2Y receptors compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C11H14N5Na3O10P2S

Molecular Weight

539.24 g/mol

IUPAC Name

trisodium;[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6+,7?,10-;;;/m1.../s1

InChI Key

DYNGCIHMNWOBSU-XNEXLJLJSA-K

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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